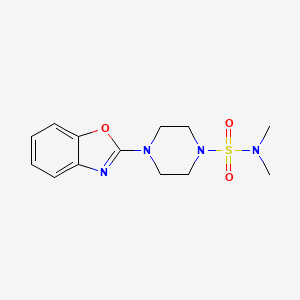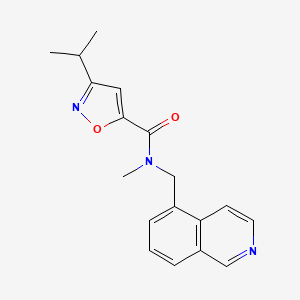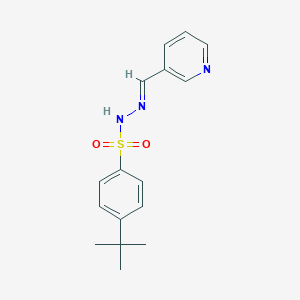
1,3-Dibenzylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-dibenzyl-2,4(1H,3H)-pyrimidinedione is 292.121177757 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sustainable Synthesis of Quinolines and Pyrimidines
Research by Matthias Mastalir et al. (2016) demonstrates a sustainable and environmentally benign method for synthesizing quinolines and pyrimidines, including derivatives related to 1,3-dibenzyl-2,4(1H,3H)-pyrimidinedione. This synthesis utilizes manganese PNP pincer complexes as catalysts, highlighting a practical approach to C-C and C-N bond formation with high atom efficiency. This method opens avenues for the development of new pharmaceuticals and materials through eco-friendly processes (Mastalir et al., 2016).
Antitumor Activities of Pyrimidine Derivatives
Silvana Raić-Malić and colleagues (2000) explored the synthesis and antitumor activities of novel pyrimidine derivatives, offering insights into their potential therapeutic applications. Specifically, certain derivatives showed significant antitumor activity against various cancer cell lines, indicating the potential for these compounds to be developed into cancer therapies (Raić-Malić et al., 2000).
Functionalized Dihydroazo Pyrimidine Derivatives
E. K. Reddy et al. (2016) synthesized dihydro[1,5]azo[1,2-a]pyrimidine 2-esters with potent inhibitory activities against acetylcholinesterase, suggesting applications in treating neurodegenerative diseases such as Alzheimer's. This study exemplifies how pyrimidine derivatives can be tailored for specific biological activities, contributing to drug discovery and development (Reddy et al., 2016).
Novel N-(α)-Fmoc Pyrimidin-4-one Amino Acids
Abdellatif ElMarrouni and M. Heras (2015) developed new unnatural amino acids by masking the oxo function of the 4(3H)-pyrimidinone ring, which could be useful in peptide synthesis and the development of novel pharmaceuticals. This research underscores the versatility of pyrimidine derivatives in synthesizing compounds with potential applications in medicine and biology (ElMarrouni & Heras, 2015).
HIV Inhibitors Based on Pyrimidinedione Derivatives
R. Buckheit et al. (2007) investigated the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV inhibitors. Their findings highlight the potential of these compounds as non-nucleoside reverse transcriptase inhibitors, showcasing their importance in developing new treatments for HIV/AIDS (Buckheit et al., 2007).
Propiedades
IUPAC Name |
1,3-dibenzylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-11-12-19(13-15-7-3-1-4-8-15)18(22)20(17)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMVAPDYFISJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351388 |
Source


|
| Record name | 1,3-dibenzylpyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34001-56-4 |
Source


|
| Record name | 1,3-dibenzylpyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL](/img/structure/B5603475.png)
![2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5603481.png)
![1-(4-methylphenyl)-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B5603482.png)

![1-[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5603497.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B5603506.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B5603512.png)
![Ethyl 2-{2-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetate](/img/structure/B5603518.png)


![2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID](/img/structure/B5603526.png)
![5,6-DIMETHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B5603529.png)


